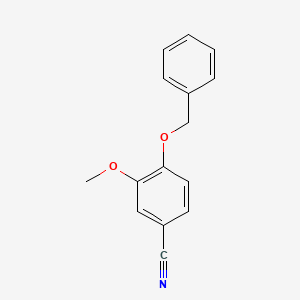![molecular formula C11H7BrN2S B1614826 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole CAS No. 419557-26-9](/img/structure/B1614826.png)
6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole
Descripción general
Descripción
6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole is a heterocyclic compound that features an imidazo[2,1-b]thiazole core substituted with a 3-bromo-phenyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which include this compound, have a wide range of biological activities such as antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Thiazole derivatives are known to exhibit their biological activities through various mechanisms, depending on the specific derivative and the biological context . For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . These activities suggest that the compound may have various effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole interacts with various enzymes, proteins, and other biomoleculesThiazole derivatives have been shown to have significant antibacterial activity, suggesting that they may interact with enzymes or proteins involved in bacterial metabolism or growth .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Molecular Mechanism
It is known that thiazole derivatives can have significant biological activity, including antibacterial, anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities . These activities suggest that this compound may interact with a variety of biomolecules and exert its effects through multiple mechanisms.
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have significant biological activity, suggesting that they may have long-term effects on cellular function .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in a variety of metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromoaniline with 2-bromoacetyl bromide to form an intermediate, which then undergoes cyclization with thiourea to yield the desired imidazo[2,1-b]thiazole derivative. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products such as imidazo[2,1-b]thiazole oxides.
Reduction Reactions: Reduced derivatives of the imidazo[2,1-b]thiazole core.
Aplicaciones Científicas De Investigación
6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Phenyl-imidazo[2,1-b]thiazole: Lacks the bromine substitution, which may affect its biological activity and reactivity.
6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazole: Similar structure but with the bromine atom at the 4-position, leading to different chemical and biological properties.
6-(3-Chloro-phenyl)-imidazo[2,1-b]thiazole: Substitution with chlorine instead of bromine, which can influence its reactivity and interactions.
Uniqueness
6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQEMTVRAXLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357793 | |
| Record name | 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419557-26-9 | |
| Record name | 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




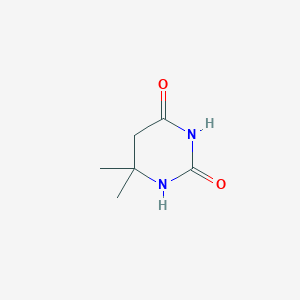
![1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane](/img/structure/B1614751.png)

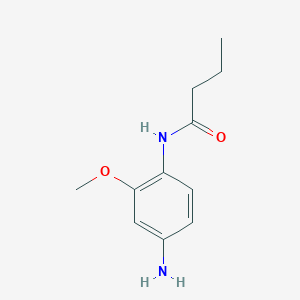
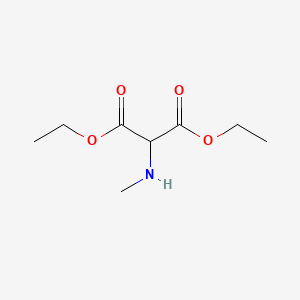




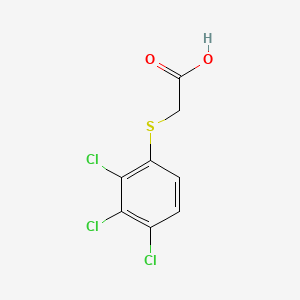
![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)
